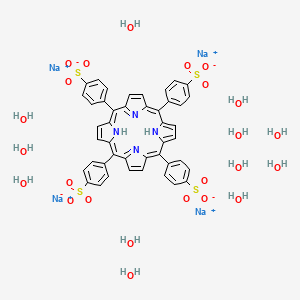

Tetrasodium meso-tetra(sulfonatophenyl)porphine dodecahydrate, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

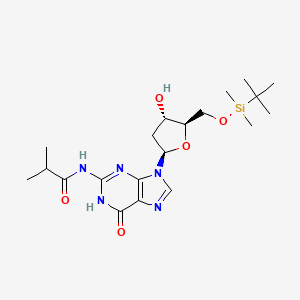

Tetrasodium meso-tetra(sulfonatophenyl)porphine dodecahydrate is a synthetic porphyrin specialty chemical . It is a product of Thermo Scientific Chemicals, originally part of the Alfa Aesar product portfolio . It is available in quantities of 1g or 250mg .

Synthesis Analysis

This compound has been used as a precursor to synthesize several water-soluble iron (II) nitroxyl porphyrin complexes . It has also been used for the synthesis of water-soluble ruthenium porphyrins as potential cytotoxic agents .Molecular Structure Analysis

The molecular formula of this compound is C44H50N4Na4O24S4 . Its molecular weight is 1239.099 g/mol .Chemical Reactions Analysis

This compound has been used in combination with a metallosurfactant for the self-assembly of nano containers for drug delivery . It has also been used for metal-free cellulose-based platforms for biomolecule fluorescence signal and SERS enhancement .Wissenschaftliche Forschungsanwendungen

Quantum Chemical and Spectral Characterization

This compound has been used in the study of quantum chemical and spectral characterization . The monomers of this compound efficiently self-associate into large J-aggregates (side-by-side) or H-aggregates (face-to-face) in aqueous media depending on the concentration of the molecules and pH value of the solution . This property is important for understanding the complex process of aggregation .

Photodynamic Therapy (PDT)

The compound has been extensively studied for applications in photodynamic therapy (PDT) . In PDT, light-sensitive compounds are activated by light to produce a form of oxygen that can kill nearby cells, which is useful in treating certain types of cancer .

Optoelectronics

The compound and its various derivatives have been studied for applications in optoelectronics . Optoelectronics is the study and application of electronic devices that source, detect and control light.

Photo-Thermal Therapy (PTT)

The aggregates of this compound are important theranostic agents for photo-thermal therapy (PTT) . PTT is a treatment that uses heat produced by light to kill cancer cells .

Photoacoustic Imaging (PAI)

The compound is also used in photoacoustic imaging (PAI) . PAI is a medical imaging technology that uses the photoacoustic effect to improve the resolution of ultrasound imaging .

Sensor Development

Porphyrin macrocycles and their supramolecular nanoassemblies, which include this compound, are being widely explored in sensor development . They are used because of their good tunability of light-induced charge separation and electron/energy transfer properties .

Energy Harvesting

The compound is also used in energy harvesting . Energy harvesting is the process of capturing and storing energy from an external source, such as light, to power electronic devices .

Catalysis

Lastly, the compound is used in catalysis . Catalysis is the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst .

Safety and Hazards

Eigenschaften

IUPAC Name |

tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30N4O12S4.4Na.12H2O/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;;;;;;;;;;;;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;12*1H2/q;4*+1;;;;;;;;;;;;/p-4 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYHVYFZXMZUMU-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H50N4Na4O24S4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1239.1 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzene-sulfonic acid) tetrasodium salt dodecahydrate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.